Acss2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

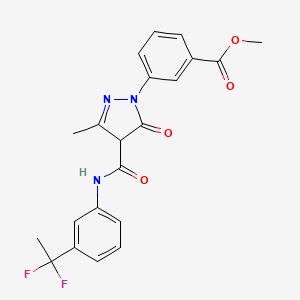

C21H19F2N3O4 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

methyl 3-[4-[[3-(1,1-difluoroethyl)phenyl]carbamoyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzoate |

InChI |

InChI=1S/C21H19F2N3O4/c1-12-17(18(27)24-15-8-5-7-14(11-15)21(2,22)23)19(28)26(25-12)16-9-4-6-13(10-16)20(29)30-3/h4-11,17H,1-3H3,(H,24,27) |

InChI Key |

CYQWPQYTOFVAIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)NC2=CC=CC(=C2)C(C)(F)F)C3=CC=CC(=C3)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Acss2-IN-2: A Technical Overview of its Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on Acss2-IN-2, a potent inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). It details the molecule's mechanism of action, the critical roles of its target enzyme in cellular metabolism and disease, and the experimental methodologies used to characterize its function.

Introduction: Targeting Acetate Metabolism in Disease

Acetyl-CoA is a central metabolic intermediate, crucial for a wide range of cellular processes including energy production through the tricarboxylic acid (TCA) cycle, de novo lipid synthesis, and epigenetic regulation via protein acetylation.[1] While most cells generate acetyl-CoA from glucose via ATP-citrate lyase (ACLY), many cancer cells and other pathological states exhibit metabolic reprogramming. Under conditions of metabolic stress, such as hypoxia or nutrient deprivation, these cells become heavily reliant on an alternative pathway: the conversion of acetate to acetyl-CoA.[2][3]

This critical conversion is catalyzed by Acetyl-CoA Synthetase 2 (ACSS2).[4][5] ACSS2 expression is frequently upregulated in various tumors, including breast, prostate, and glioblastoma, and its activity is essential for cancer cell survival, proliferation, and adaptation to the harsh tumor microenvironment.[2][6][7][8] This dependency makes ACSS2 a compelling therapeutic target. This compound is a small molecule inhibitor designed to specifically block the enzymatic activity of ACSS2, thereby disrupting acetate metabolism in diseased cells.[9]

Mechanism of Action of this compound

The primary function of this compound is the direct inhibition of the ACSS2 enzyme.[9] ACSS2 catalyzes the ATP-dependent ligation of acetate with coenzyme A to produce acetyl-CoA.[10] this compound acts by blocking the active site of the enzyme, preventing this conversion.[11] This blockade leads to a rapid depletion of the acetyl-CoA pool derived from acetate, which has significant downstream consequences for cellular function, particularly in cells that are dependent on this pathway.[11] The inhibition of ACSS2 can induce metabolic stress and potentially lead to cell death in cancer cells that rely on acetate for energy and biosynthesis.[11]

Caption: Mechanism of this compound inhibiting the ACSS2-mediated conversion of acetate to acetyl-CoA.

The Dual Roles of ACSS2 in Cancer Biology

The therapeutic effect of this compound is rooted in its disruption of the two primary functions of ACSS2 in cancer cells: cytoplasmic lipid synthesis and nuclear histone acetylation.

Cytoplasmic Function: Fueling Lipid Synthesis

Under metabolic stress, cancer cells upregulate ACSS2 to capture extracellular acetate and convert it into acetyl-CoA in the cytoplasm.[5][10] This cytoplasmic acetyl-CoA pool is a critical carbon source for de novo fatty acid and phospholipid synthesis, providing the necessary building blocks for new membranes required by rapidly proliferating cells.[2][7] By inhibiting ACSS2, this compound cuts off this alternative nutrient supply, thereby impeding the production of essential lipids and slowing tumor growth.[2][3]

Nuclear Function: Epigenetic Regulation

In response to stress signals like hypoxia, ACSS2 translocates from the cytoplasm to the nucleus.[7][12] Within the nucleus, it generates a localized pool of acetyl-CoA. This nuclear acetyl-CoA serves as the substrate for histone acetyltransferases (HATs), leading to the acetylation of histones at specific gene promoters.[1][5] This epigenetic modification can activate the transcription of genes involved in cell survival and adaptation, such as those regulated by Hypoxia-Inducible Factor-2 alpha (HIF-2α).[1][12] this compound's inhibition of nuclear ACSS2 can prevent this histone acetylation, altering gene expression patterns and reducing the ability of cancer cells to survive under stress.[11]

Caption: Dual cytoplasmic and nuclear functions of the this compound target protein, ACSS2.

Quantitative Data: Inhibitory Potency

The efficacy of a targeted inhibitor is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. This compound has been demonstrated to be a highly potent inhibitor of its target enzyme.

| Compound | Target | Assay Cell Line | IC50 Value | Reference |

| This compound | ACSS2 | MDA-MB-468 | 3.8 nM | [9] |

Key Experimental Methodologies

The function of this compound and its target, ACSS2, has been elucidated through a variety of established experimental protocols. Below are summaries of key methodologies.

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on ACSS2 enzymatic activity and calculate the IC50 value.

-

Protocol Summary:

-

Recombinant human ACSS2 protein is purified.

-

The enzyme is incubated with its substrates (acetate, ATP, Coenzyme A) in a suitable buffer system.

-

This compound is added at a range of concentrations.

-

The rate of acetyl-CoA production is measured, often using a coupled-enzyme assay that results in a colorimetric or fluorescent readout.

-

Data are plotted as enzyme activity versus inhibitor concentration to determine the IC50.

-

Cell Viability and Growth Assays

-

Objective: To assess the effect of this compound on the proliferation and survival of cancer cells, particularly under metabolic stress.

-

Protocol Summary:

-

Cancer cell lines (e.g., MDA-MB-468, BT474) are cultured under standard conditions and under stressed conditions (e.g., hypoxia at 1% O₂, low serum, or lipid depletion).[13][14]

-

Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is quantified using methods such as MTT, resazurin reduction (e.g., AlamarBlue), or ATP measurement (e.g., CellTiter-Glo).

-

Results are used to determine the growth-inhibitory effects of the compound.

-

Stable Isotope Tracer Analysis (Metabolomics)

-

Objective: To trace the metabolic fate of acetate and confirm that this compound blocks its incorporation into downstream metabolites like fatty acids.[3]

-

Protocol Summary:

-

Cells are cultured in media containing a stable isotope-labeled acetate (e.g., ¹³C-acetate).

-

One group of cells is treated with this compound, while a control group is not.

-

After incubation, metabolites are extracted from the cells.

-

The lipid fraction is isolated, and fatty acids are analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

The degree of ¹³C incorporation into the fatty acid pool is measured. A reduction in ¹³C labeling in the this compound treated group confirms on-target activity.[3]

-

Western Blotting for Histone Acetylation

-

Objective: To determine the impact of this compound on the nuclear function of ACSS2 by measuring changes in histone acetylation levels.

-

Protocol Summary:

-

Cells are treated with or without this compound under conditions that induce ACSS2 nuclear translocation (e.g., hypoxia).

-

Histones are extracted from the cell nuclei.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone residues (e.g., anti-acetyl-H3K27).

-

Total histone levels (e.g., anti-H3) are used as a loading control. A decrease in the acetylation signal upon treatment indicates inhibition of nuclear ACSS2 activity.

-

Caption: A generalized experimental workflow for characterizing the cellular effects of this compound.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of ACSS2, a key enzyme in acetate metabolism. By disrupting the ability of cancer cells to utilize acetate for both lipid synthesis and epigenetic regulation, this compound presents a promising therapeutic strategy. Its mechanism targets a metabolic vulnerability that is particularly prominent in tumors facing hypoxic and nutrient-poor conditions. Future research will likely focus on the in vivo efficacy of this compound and similar molecules in preclinical tumor models, exploring their potential as single agents or in combination with other cancer therapies.[3][11] The development of ACSS2 inhibitors represents a novel approach to cancer treatment by targeting the metabolic adaptations that enable tumor survival and progression.[3]

References

- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]

- 2. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress — Department of Oncology [oncology.ox.ac.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ACSS2 - Wikipedia [en.wikipedia.org]

- 5. Gene - ACSS2 [maayanlab.cloud]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Mammalian acetate-dependent acetyl CoA synthetase 2 contains multiple protein destabilization and masking elements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. babraham.ac.uk [babraham.ac.uk]

- 14. researchgate.net [researchgate.net]

Acss2-IN-2 Target Validation in Cancer Cells: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in oncology, playing a pivotal role in the survival and proliferation of cancer cells, particularly within the harsh tumor microenvironment characterized by hypoxia and low nutrient availability.[1][2][3][4] ACSS2 facilitates the conversion of acetate into acetyl-CoA, a vital metabolite for numerous cellular processes including lipid synthesis and histone acetylation.[1][2][5] Under metabolic stress, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source, thereby maintaining cellular energetics and biomass production.[1][4] Genetic and pharmacological inhibition of ACSS2 has been shown to impair tumor growth across a variety of cancer types, including breast, prostate, liver, and glioblastoma, validating it as a promising therapeutic target.[1][3][5] This technical guide provides a comprehensive overview of the target validation of ACSS2 in cancer cells, with a focus on the conceptual application of a specific inhibitor, herein referred to as Acss2-IN-2.

Data Presentation

The following tables summarize quantitative data from studies on ACSS2 inhibition in various cancer cell lines. While specific data for a compound named "this compound" is not publicly available, the data presented for potent ACSS2 inhibitors like VY-3-135 serve as a benchmark for target validation.

Table 1: In Vitro Efficacy of ACSS2 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Conditions | Reference |

| VY-3-135 | MDA-MB-468 | Triple-Negative Breast Cancer | <10 | Not Specified | [3] |

| VY-3-135 | SKBr3 | Breast Cancer | Not Specified | Hypoxia, Low Lipids | [2] |

| VY-3-135 | BT474 | Breast Cancer | Not Specified | Hypoxia, Low Lipids | [2] |

Table 2: In Vivo Efficacy of ACSS2 Inhibition in Xenograft Models

| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |

| VY-3-135 | Brpkp110 mouse TNBC | 100 mg/kg daily, i.p. | Significant decrease in tumor growth | [3] |

| ACSS2 shRNA | DU145 Prostate Cancer | Doxycycline-induced | Significant growth inhibition | [4][6][7] |

| ACSS2 shRNA | BT474c1 Breast Cancer | Doxycycline-induced | Decreased tumor growth | [4][6][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the validation of ACSS2 as a target.

Cell Viability Assay (CCK8 Assay)

This protocol is adapted from studies investigating the effect of ACSS2 knockdown on cancer cell viability.[1][8]

-

Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control.

-

Incubation: Culture the cells for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting

This protocol is a standard method for assessing protein expression levels.[9]

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACSS2 (e.g., Cell Signaling Technology #3658) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of an ACSS2 inhibitor.[1]

-

Cell Implantation: Subcutaneously inject 3.5 x 10^6 cancer cells (e.g., A2058 melanoma cells) into the flank of 6-week-old female BALB/c nude mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment (this compound) and control (vehicle) groups. Administer the treatment as determined by pharmacokinetic studies (e.g., daily intraperitoneal injection).

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving ACSS2 and a typical experimental workflow for validating an ACSS2 inhibitor.

Caption: ACSS2 signaling in cancer cells under metabolic stress.

References

- 1. ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. babraham.ac.uk [babraham.ac.uk]

- 8. karger.com [karger.com]

- 9. Acetyl-coA Synthetase 2 potentiates macropinocytosis and muscle wasting through metabolic reprogramming in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of ACSS2 in Cellular Metabolism: A Technical Guide for Researchers

An In-depth Exploration of Acetyl-CoA Synthetase 2 in Metabolic Regulation, Signaling, and Therapeutic Potential

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical enzyme at the nexus of cellular metabolism, gene regulation, and stress response. By catalyzing the conversion of acetate to acetyl-CoA, ACSS2 provides a vital building block for fundamental cellular processes, including lipid synthesis and histone acetylation.[1][2][3] Under conditions of metabolic stress, such as hypoxia and nutrient deprivation frequently encountered in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source, thereby sustaining their growth and proliferation.[2][4][5] This technical guide provides a comprehensive overview of the core functions of ACSS2 in cellular metabolism, detailing its enzymatic activity, regulation, and involvement in key signaling pathways. We further present detailed experimental protocols and quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals investigating this important metabolic enzyme.

Core Functions and Enzymatic Activity of ACSS2

ACSS2 is a nucleocytosolic enzyme that facilitates the ATP-dependent ligation of acetate with coenzyme A (CoA) to produce acetyl-CoA.[4] This function is particularly crucial when the canonical pathway of acetyl-CoA production from glucose via ATP-citrate lyase (ACLY) is compromised.[4]

Quantitative Data on ACSS2 Activity

The enzymatic activity of ACSS2 is characterized by its affinity for its substrates. While comprehensive kinetic data is still emerging, available studies provide key parameters for its activity.

| Substrate | Km | Vmax | Cell/System Context | Reference |

| Coenzyme A | 1.7 nM/hr | 14.6 | In vitro biochemical assay | [1] |

| ATP | 35.2 nM/hr | 147.4 | In vitro biochemical assay | [1] |

Table 1: Kinetic Parameters of Human ACSS2. This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for coenzyme A and ATP in an in vitro biochemical assay for recombinant human ACSS2.[1]

Knockdown or inhibition of ACSS2 has been shown to significantly impact intracellular acetyl-CoA levels and histone acetylation, underscoring its critical role in cellular metabolism and epigenetics.

| Condition | Change in Nuclear Acetyl-CoA | Change in Histone Acetylation (H3K9 & H3K27) | Cell Type | Reference |

| ACSS2 Knockdown | -0.19 ± 0.03 (mean Δ) | Reduced | Neuronal cells | [6] |

| ACSS2 Inhibition | -0.25 ± 0.05 (mean Δ) | Reduced | Neuronal cells | [6] |

Table 2: Impact of ACSS2 Perturbation on Acetyl-CoA and Histone Acetylation. This table quantifies the reduction in nuclear acetyl-CoA levels and the qualitative decrease in histone H3 lysine 9 (H3K9) and lysine 27 (H3K27) acetylation upon ACSS2 knockdown or inhibition in neuronal cells.[6]

Signaling Pathways and Regulation of ACSS2

The activity and subcellular localization of ACSS2 are tightly regulated by various signaling pathways, particularly in response to metabolic stress.

AMPK-Mediated Regulation

Under conditions of low energy, such as glucose deprivation, AMP-activated protein kinase (AMPK) plays a crucial role in regulating ACSS2. AMPK phosphorylates ACSS2, leading to its translocation from the cytoplasm to the nucleus.[3][7] This nuclear localization is essential for its function in histone acetylation and the regulation of gene expression.[3][7]

HIF-2α Signaling in Hypoxia

In hypoxic conditions, ACSS2 is upregulated and plays a role in the activation of Hypoxia-Inducible Factor 2-alpha (HIF-2α), a key transcription factor in the cellular response to low oxygen.[5]

Experimental Protocols

ACSS2 Activity Assay (TranScreener TRF AMP/GMP Assay)

This protocol describes a biochemical assay to measure the enzymatic activity of ACSS2 by detecting the production of AMP.[1]

Materials:

-

Recombinant human ACSS2 protein

-

TranScreener TRF AMP/GMP Assay Kit (contains AMP/GMP antibody, tracer, and stop & detect buffer)

-

Assay buffer (30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 5 mM sodium acetate, 2 mM DTT, 0.005% Brij35)[1]

-

Substrate mix (100 μM ATP and 10 μM CoA in assay buffer)[1]

-

Test compounds (dissolved in DMSO)

-

384-well white, opaque, low-volume plates

Procedure:

-

Prepare serial dilutions of the test compounds in 100% DMSO.

-

Add 3 μL of ACSS2 (3 nM final concentration) in assay buffer to the wells of the 384-well plate.[1]

-

Transfer 100 nL of the diluted test compounds to the respective wells.

-

Initiate the reaction by adding 3 μL of the substrate mix to each well.

-

Incubate the plate at room temperature for 120 minutes.[1]

-

Stop the reaction and detect the generated AMP according to the TranScreener TRF AMP/GMP Assay Kit instructions.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the IC50 values for the test compounds.

Cellular Fractionation for ACSS2 Nuclear Translocation

This protocol outlines a method to separate cytoplasmic and nuclear fractions to assess the subcellular localization of ACSS2 by western blot.[8][9]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitors)

-

Detergent (e.g., NP-40)

-

Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors)

-

Microcentrifuge and tubes

-

Dounce homogenizer (optional)

Procedure:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes.

-

Add detergent (e.g., 10% NP-40 to a final concentration of 0.5%) and vortex briefly.

-

Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

Wash the nuclear pellet with hypotonic buffer.

-

Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear fraction.

-

Analyze both cytoplasmic and nuclear fractions by western blot using an anti-ACSS2 antibody.

Immunofluorescence for ACSS2 Subcellular Localization

This protocol describes the staining of cells to visualize the subcellular localization of ACSS2 using fluorescence microscopy.[10][11][12]

Materials:

-

Cells grown on coverslips or chamber slides

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody (anti-ACSS2)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Wash cells with PBS.

-

Fix cells with fixation solution for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with permeabilization solution for 10 minutes at room temperature.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate cells with the primary anti-ACSS2 antibody diluted in blocking solution overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope.

Conclusion

ACSS2 is a multifaceted enzyme that plays a central role in cellular metabolism, particularly under conditions of metabolic stress. Its ability to convert acetate into acetyl-CoA provides a critical link between nutrient availability, lipid metabolism, and epigenetic regulation through histone acetylation. The upregulation of ACSS2 in various cancers and its importance for tumor cell survival highlight its potential as a promising therapeutic target. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the complex roles of ACSS2 and accelerate the development of novel therapeutic strategies targeting this key metabolic enzyme.

References

- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress — Department of Oncology [oncology.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]

- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 10. scbt.com [scbt.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Acss2-IN-2 and its Effect on Histone Acetylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) is a critical enzyme that catalyzes the conversion of acetate to acetyl-CoA, a vital metabolite for histone acetylation and subsequent gene regulation. Under conditions of metabolic stress, such as glucose deprivation or hypoxia, ACSS2 translocates to the nucleus. There, it provides a localized source of acetyl-CoA for histone acetyltransferases (HATs), leading to the acetylation of histones, particularly at H3K9 and H3K27. This epigenetic modification plays a crucial role in the transcriptional activation of genes involved in critical cellular processes, including autophagy, lysosomal biogenesis, and neuronal plasticity.

Acss2-IN-2 is a potent and specific inhibitor of ACSS2 with a reported IC50 of 3.8 nM. By blocking the enzymatic activity of ACSS2, this compound effectively reduces the nuclear pool of acetyl-CoA available for histone acetylation. This leads to a decrease in the levels of key histone acetylation marks, thereby modulating gene expression and offering a promising avenue for therapeutic intervention in diseases characterized by metabolic dysregulation and aberrant gene expression, such as cancer and neurological disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on histone acetylation, and detailed protocols for its experimental application.

Quantitative Data on this compound

The following table summarizes the known quantitative data for this compound. It is important to note that while the inhibitory activity on the enzyme is well-defined, comprehensive dose-response data detailing the percentage reduction of specific histone acetylation marks at various concentrations of this compound are not yet publicly available. The qualitative effects observed in published studies are noted.

| Parameter | Value | Cell Line / Conditions | Source |

| IC50 (ACSS2 Inhibition) | 3.8 nM | MDA-MB-468 cells | [1] |

| Effect on Nuclear Acetyl-CoA | Reduction | Primary hippocampal neurons (treated with a generic ACSS2 inhibitor) | [2] |

| Effect on Histone H3K9 Acetylation (H3K9ac) | Reduction | Primary hippocampal neurons (treated with a generic ACSS2 inhibitor) | [2] |

| Effect on Histone H3K27 Acetylation (H3K27ac) | Reduction | Primary hippocampal neurons (treated with a generic ACSS2 inhibitor) | [2] |

Signaling Pathways and Experimental Workflows

ACSS2 Signaling Pathway Under Metabolic Stress

Under metabolic stress, AMP-activated protein kinase (AMPK) is activated and phosphorylates ACSS2. This phosphorylation event triggers the translocation of ACSS2 into the nucleus. Once in the nucleus, ACSS2 converts acetate, which can be recycled from histone deacetylation, into acetyl-CoA. This locally produced acetyl-CoA is then utilized by histone acetyltransferases (HATs), such as CBP/p300, to acetylate histones at specific lysine residues (e.g., H3K9, H3K27). This acetylation neutralizes the positive charge of the histones, leading to a more open chromatin structure and facilitating the transcription of target genes involved in cellular stress responses.

Caption: ACSS2 signaling pathway under metabolic stress and the point of inhibition by this compound.

Experimental Workflow for Assessing the Effect of this compound on Histone Acetylation

This workflow outlines the key steps to investigate the impact of this compound on histone acetylation levels in a cellular context.

Caption: A typical experimental workflow to study the effects of this compound on histone acetylation.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment with this compound

Objective: To treat cultured cells with this compound to assess its impact on histone acetylation.

Materials:

-

Cell line of interest (e.g., MDA-MB-468, primary neurons)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Culture plates/flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

-

This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration for your cell line and desired effect. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration. For initial experiments, a 24-hour treatment is a reasonable starting point.[2]

-

Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., histone extraction for Western blotting or chromatin preparation for ChIP-seq).

Western Blot Analysis of Histone Acetylation

Objective: To quantify the changes in global levels of specific histone acetylation marks following this compound treatment.

Materials:

-

Cell pellets from the treatment protocol

-

Histone extraction buffer

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-H3K9ac, anti-H3K27ac, anti-total Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Histone Extraction: Lyse the harvested cells and extract histones using a suitable protocol (e.g., acid extraction).

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Include a molecular weight marker.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the histone modifications of interest (e.g., H3K9ac, H3K27ac) and a loading control (e.g., total Histone H3).

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize the signal of the acetylated histone to the total histone H3 signal.

Chromatin Immunoprecipitation (ChIP-seq) Protocol

Objective: To identify the genomic regions where histone acetylation is altered by this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and chromatin shearing buffers

-

Sonicator or enzymatic digestion reagents

-

Primary antibodies for ChIP (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the histone modification of interest (e.g., H3K27ac).

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using Protein A/G magnetic beads.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enriched histone acetylation. Compare the enrichment profiles between this compound treated and control samples to identify differential regions.

Conclusion

This compound is a powerful tool for investigating the role of ACSS2-mediated histone acetylation in various biological processes. Its high potency and specificity make it an invaluable asset for researchers in both academic and industrial settings. The experimental protocols provided in this guide offer a solid foundation for studying the effects of this inhibitor. However, it is crucial to optimize these protocols for specific experimental systems to ensure robust and reproducible results. Further research, particularly focused on generating detailed dose-response data for histone acetylation marks, will be instrumental in fully elucidating the therapeutic potential of targeting ACSS2.

References

The Role of Acetyl-CoA Synthetase 2 (ACSS2) in Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in oncology, playing a pivotal role in tumor cell survival and proliferation, particularly under the stressful conditions of the tumor microenvironment. This technical guide provides an in-depth examination of the function of ACSS2 in cancer progression. It details the molecular mechanisms by which ACSS2 contributes to tumor growth through the conversion of acetate into acetyl-CoA, a vital precursor for lipid biosynthesis and histone acetylation. This guide summarizes key quantitative data on ACSS2 expression across various cancer types and the efficacy of its inhibitors. Furthermore, it provides detailed protocols for essential experiments used to investigate ACSS2 function and offers visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic target.

Introduction: The Metabolic Plasticity of Cancer and the Rise of ACSS2

Cancer cells exhibit remarkable metabolic plasticity, enabling them to thrive in the often nutrient-deprived and hypoxic tumor microenvironment.[1] One key adaptation is the utilization of alternative carbon sources when glucose, the conventional fuel, is scarce. Acetate has been identified as one such alternative nutrient that fuels tumor growth.[1] Acetyl-CoA Synthetase 2 (ACSS2), a cytosolic and nuclear enzyme, is the key mediator of this process, catalyzing the ATP-dependent conversion of acetate to acetyl-CoA.[2] This acetyl-CoA can then be channeled into two crucial pathways for cancer cell survival and proliferation: de novo lipogenesis to build new membranes for rapidly dividing cells and histone acetylation to regulate gene expression programs that promote tumor progression.[2][3]

Numerous studies have demonstrated the upregulation of ACSS2 in a variety of cancers, and its expression often correlates with more aggressive disease and poorer patient outcomes.[4] This has positioned ACSS2 as a compelling target for cancer therapy, with several inhibitors under development.[2] This guide will delve into the technical details of ACSS2's role in tumorigenesis, providing the necessary information for researchers to design and execute experiments to further elucidate its function and evaluate the therapeutic potential of its inhibition.

Quantitative Data on ACSS2 in Cancer

The elevated expression of ACSS2 in tumor tissues compared to their normal counterparts is a well-documented phenomenon. This section presents a summary of quantitative data regarding ACSS2 expression in various cancers and the efficacy of a key ACSS2 inhibitor.

ACSS2 Expression in Human Cancers (TCGA Data)

Analysis of The Cancer Genome Atlas (TCGA) database reveals differential expression of ACSS2 across various tumor types. The following table summarizes ACSS2 mRNA expression levels (FPKM - Fragments Per Kilobase of transcript per Million mapped reads) in selected cancers.

| Cancer Type | Tumor Tissue (Mean FPKM) | Normal Tissue (Mean FPKM) | Fold Change (Tumor vs. Normal) |

| Breast Invasive Carcinoma (BRCA) | 15.8 | 8.2 | 1.93 |

| Lung Adenocarcinoma (LUAD) | 12.5 | 6.1 | 2.05 |

| Glioblastoma Multiforme (GBM) | 20.3 | 10.5 (GTEx Brain) | 1.93 |

| Liver Hepatocellular Carcinoma (LIHC) | 18.9 | 9.7 | 1.95 |

| Prostate Adenocarcinoma (PRAD) | 11.2 | 5.9 | 1.90 |

Data is illustrative and compiled from publicly available TCGA datasets. Actual values may vary based on the specific dataset and analysis methods used.

ACSS2 Expression in Breast Cancer Cell Lines

The expression of ACSS2 varies across different breast cancer cell lines, which can be leveraged for in vitro studies.

| Cell Line | Subtype | ACSS2 Protein Expression (Relative to loading control) |

| BT474 | Luminal B | High |

| MDA-MB-468 | Triple-Negative | High |

| SKBr3 | HER2+ | High |

| WHIM12 | Triple-Negative | Low |

Data adapted from Miller et al., Cancer Research, 2021.[2]

Efficacy of ACSS2 Inhibitors

The development of small molecule inhibitors targeting ACSS2 has provided valuable tools to probe its function and assess its therapeutic potential. VY-3-135 is a potent and specific ACSS2 inhibitor.[5][6]

| Compound | Target | IC50 (nM) | Cell Line |

| VY-3-135 | ACSS2 | 44 | In vitro biochemical assay |

Data from MedChemExpress and Selleck Chemicals product datasheets.[5][7]

In Vivo Efficacy of ACSS2 Inhibition

Preclinical studies using xenograft models have demonstrated the anti-tumor efficacy of ACSS2 inhibition.

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| DU145 (Prostate Cancer) | Doxycycline-inducible shRNA against ACSS2 | Significant reduction in tumor volume | Schug et al., Cancer Cell, 2015[4] |

| BT474c1 (Breast Cancer) | Doxycycline-inducible shRNA against ACSS2 | Significant reduction in tumor volume | Schug et al., Cancer Cell, 2015[4] |

| MDA-MB-468 (Triple-Negative Breast Cancer) | VY-3-135 (100 mg/kg/day, oral) | Significant repression of tumor growth | Miller et al., Cancer Research, 2021[2] |

| Brpkp110 (Mouse TNBC, ACSS2-high) | VY-3-135 (100 mpk daily, IP) | Significant decrease in tumor growth | Miller et al., Cancer Research, 2021[2] |

Key Signaling Pathways and Molecular Mechanisms

ACSS2 is integrated into several key signaling pathways that are frequently dysregulated in cancer.

Acetate-Fueled Lipogenesis and Histone Acetylation

Under metabolic stress, such as hypoxia or glucose limitation, cancer cells upregulate ACSS2 to utilize acetate as a carbon source.[1] Cytosolic ACSS2-derived acetyl-CoA is a crucial substrate for fatty acid synthase (FASN), fueling the production of fatty acids for membrane synthesis.[8] Nuclear ACSS2 plays a distinct and critical role in epigenetics. It can locally generate acetyl-CoA for histone acetyltransferases (HATs), leading to the acetylation of histones (e.g., H3K27ac) and the activation of gene expression programs that promote tumor growth and survival.[3][9]

Regulation by Hypoxia and Interaction with HIF-2α

The expression of ACSS2 is significantly upregulated under hypoxic conditions, a common feature of solid tumors.[1] This upregulation is mediated by hypoxia-inducible factors (HIFs), particularly HIF-2α.[10] ACSS2 can, in turn, influence HIF-2α activity. Nuclear ACSS2 provides the acetyl-CoA necessary for the acetylation of HIF-2α by the coactivator CREB-binding protein (CBP), which is a crucial step for its transcriptional activity.[3] This creates a positive feedback loop that enhances the adaptive response of cancer cells to hypoxia.

Role in Autophagy and Lysosomal Biogenesis

Under nutrient stress, cancer cells can activate autophagy to recycle intracellular components and maintain energy homeostasis. ACSS2 plays a role in this process by influencing the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[11] Phosphorylated ACSS2 translocates to the nucleus and, in complex with TFEB, provides the acetyl-CoA for histone acetylation at the promoters of TFEB target genes, thereby promoting their expression and enhancing autophagic flux.[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ACSS2 in tumor growth.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol is designed to assess the levels of specific histone acetylation marks (e.g., H3K27ac) at the promoter regions of ACSS2-regulated genes.

Materials:

-

Formaldehyde (1% final concentration)

-

Glycine (125 mM final concentration)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Sonication buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1)

-

ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Antibody against the histone modification of interest (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

RNase A and Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

qPCR primers for target gene promoters

Procedure:

-

Cross-linking: Treat cultured cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis: Harvest and lyse the cells in cell lysis buffer.

-

Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer and pre-clear with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the promoter regions of target genes.

Seahorse XF Cell Mito Stress Test for Metabolic Analysis

This assay measures mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in real-time, allowing for the assessment of metabolic changes upon ACSS2 inhibition or knockdown.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

ACSS2 inhibitor (e.g., VY-3-135) or cells with ACSS2 knockdown

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Inhibitor Treatment (if applicable): Treat the cells with the ACSS2 inhibitor for the desired duration before the assay.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

-

Cell Plate Preparation: Replace the cell culture medium with the prepared assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.

-

Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

-

Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

13C-Acetate Metabolic Flux Analysis for Lipid Synthesis

This method traces the incorporation of 13C-labeled acetate into fatty acids to quantify ACSS2-dependent de novo lipogenesis.

Materials:

-

13C2-sodium acetate

-

Culture medium with and without unlabeled acetate

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture: Culture cancer cells to the desired confluency.

-

Isotope Labeling: Replace the culture medium with medium containing 13C2-sodium acetate and incubate for a defined period (e.g., 24 hours).

-

Metabolite Extraction: Harvest the cells and perform a lipid extraction using appropriate solvents.

-

Derivatization (for GC-MS): Derivatize the fatty acids to make them volatile for GC-MS analysis.

-

Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment in fatty acids (e.g., palmitate).

-

Data Analysis: Calculate the mole percent enrichment of 13C in the fatty acid pool to quantify the contribution of acetate to de novo lipogenesis.

Xenograft Tumor Model for In Vivo Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the effect of ACSS2 inhibition on tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel

-

ACSS2 inhibitor (e.g., VY-3-135) formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the ACSS2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion and Future Directions

ACSS2 represents a significant node in the metabolic and epigenetic network of cancer cells, offering a promising therapeutic window for intervention. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the intricacies of ACSS2 biology. Future research should focus on several key areas:

-

Elucidating the full spectrum of ACSS2-regulated genes and pathways through comprehensive transcriptomic and proteomic analyses following ACSS2 modulation.

-

Investigating the role of ACSS2 in other aspects of cancer progression , such as metastasis, therapy resistance, and the tumor immune microenvironment.

-

Developing more potent and selective ACSS2 inhibitors with favorable pharmacokinetic properties for clinical translation.

-

Identifying predictive biomarkers to select patients who are most likely to benefit from ACSS2-targeted therapies.

By addressing these questions, the scientific community can continue to unravel the complexities of cancer metabolism and pave the way for novel and effective therapeutic strategies targeting ACSS2.

References

- 1. babraham.ac.uk [babraham.ac.uk]

- 2. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. VY-3-135 | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Local histone acetylation by ACSS2 promotes gene transcription for lysosomal biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]

- 11. mdpi.com [mdpi.com]

Acss2-IN-2: A Potent Chemical Probe for Interrogating ACSS2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a critical metabolic enzyme that catalyzes the conversion of acetate to acetyl-CoA. This reaction is a key node in cellular metabolism, providing the fundamental two-carbon unit for a myriad of biosynthetic processes, including lipid synthesis and histone acetylation. The dual localization of ACSS2 in the cytoplasm and nucleus underscores its multifaceted role in both maintaining metabolic homeostasis and regulating gene expression. Under conditions of metabolic stress, such as hypoxia and nutrient deprivation frequently observed in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as a salvage pathway for generating acetyl-CoA, thereby sustaining proliferation and survival. This dependency on ACSS2 in pathological states has positioned it as a compelling therapeutic target. Acss2-IN-2 has emerged as a potent and selective chemical probe, enabling the precise dissection of ACSS2 function in various biological contexts. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its role in elucidating ACSS2-mediated signaling pathways.

Quantitative Data on ACSS2 Inhibitors

The development of potent and selective inhibitors is crucial for the functional characterization of enzymes like ACSS2. This compound and other recently developed molecules have demonstrated high efficacy in inhibiting ACSS2 activity. The following tables summarize the key quantitative data for these inhibitors.

| Inhibitor | IC50 (nM) | Assay Type | Cell Line | Reference |

| This compound | 3.8 | Biochemical | - | [1] |

| VY-3-135 | 44 | Biochemical | - | [2][3] |

| MTB-9655 | 0.15 | Biochemical | - | [1] |

| MTB-9655 | 3 | Cellular | - | [1] |

Table 1: Potency of ACSS2 Inhibitors

| Inhibitor | Target | Activity | Reference |

| VY-3-135 | ACSS1 | No inhibition | [2][3] |

| VY-3-135 | ACSS3 | No inhibition | [3] |

Table 2: Selectivity Profile of VY-3-135

ACSS2 Signaling Pathways

ACSS2 plays a central role in cellular metabolism and gene regulation, particularly under stress conditions. Its inhibition by probes like this compound can perturb these pathways, providing insights into their function.

Cytoplasmic Function: Lipid Metabolism

In the cytoplasm, ACSS2-derived acetyl-CoA is a primary building block for de novo fatty acid synthesis, a process crucial for membrane production in rapidly proliferating cells.

Caption: Cytoplasmic ACSS2-mediated lipid synthesis pathway.

Nuclear Function: Gene Regulation

Under metabolic stress, ACSS2 translocates to the nucleus where it provides a localized source of acetyl-CoA for histone acetylation, leading to changes in gene expression that promote cell survival.

Caption: Nuclear ACSS2-mediated histone acetylation and gene regulation.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the function of ACSS2 and the effects of its inhibition by this compound.

Biochemical Assay for ACSS2 Activity

This protocol describes an in vitro assay to measure the enzymatic activity of ACSS2 and determine the IC50 of inhibitors like this compound. The assay is based on the detection of AMP, a product of the ACSS2-catalyzed reaction, using a commercially available kit.

Materials:

-

Recombinant human ACSS2 protein

-

This compound or other test compounds

-

ATP

-

Coenzyme A (CoA)

-

Sodium Acetate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

AMP-Glo™ Assay Kit (Promega)

-

384-well white opaque plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

-

Add 4 µL of a solution containing recombinant ACSS2 (e.g., 1 nM final concentration) in assay buffer to each well.

-

Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing ATP (e.g., 100 µM final concentration), CoA (e.g., 100 µM final concentration), and sodium acetate (e.g., 500 µM final concentration) in assay buffer.

-

Incubate the plate at 37°C for 180 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of AMP-Glo™ Reagent I and incubate for 60 minutes at room temperature.

-

Add 10 µL of AMP-Glo™ Reagent II to convert AMP to ATP and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

Acss2-IN-2 and Its Impact on Acetyl-CoA Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: ACSS2 as a Metabolic Hub and Therapeutic Target

Acetyl-CoA is a central metabolite, serving as a critical precursor for lipid biosynthesis, a substrate for the tricarboxylic acid (TCA) cycle, and the acetyl-group donor for protein acetylation, which plays a key role in epigenetic regulation.[1] In mammalian cells, cytosolic acetyl-CoA is primarily produced from citrate by the enzyme ATP-citrate lyase (ACLY). However, under conditions of metabolic stress, such as hypoxia or nutrient limitation often found in tumor microenvironments, cells become increasingly reliant on an alternative pathway: the conversion of acetate to acetyl-CoA.[2][3]

This crucial salvage pathway is catalyzed by Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2), a cytosolic and nuclear enzyme.[4] By converting acetate into acetyl-CoA, ACSS2 provides cancer cells with a vital carbon source to sustain proliferation, lipid synthesis for membrane production, and histone acetylation for gene regulation.[5][6] The upregulation of ACSS2 is observed in numerous cancers, including breast, prostate, and glioblastoma, making it an attractive therapeutic target.[7][8]

Acss2-IN-2 is a potent and specific inhibitor of the ACSS2 enzyme, exhibiting an IC50 value of 3.8 nM in MDA-MB-468 breast cancer cells.[9] As a targeted inhibitor, this compound serves as a valuable chemical probe for studying the metabolic consequences of ACSS2 blockade and as a lead compound for the development of novel anticancer therapeutics. This guide details the effects of ACSS2 inhibition by compounds like this compound on acetyl-CoA production, providing quantitative data from related inhibitors, detailed experimental protocols, and visualizations of the underlying cellular and experimental processes.

ACSS2 Signaling and Metabolic Pathway

ACSS2 functions as a key node in cellular metabolism, particularly under stress. It captures acetate, an alternative carbon source, and converts it into the high-energy molecule acetyl-CoA. This product can then be channeled into several downstream pathways, most notably de novo lipogenesis for the creation of fatty acids and cellular membranes, and histone acetylation in the nucleus, which influences gene expression. Inhibition of ACSS2 blocks this conversion, leading to a depletion of the acetate-derived acetyl-CoA pool.

Quantitative Data on Acetyl-CoA Reduction by ACSS2 Inhibitors

While this compound is documented as a potent ACSS2 inhibitor by its IC50 value, specific quantitative data detailing its direct impact on cellular acetyl-CoA concentrations is not available in peer-reviewed literature. However, studies on other potent, specific ACSS2 inhibitors demonstrate the expected effect of enzymatic blockade.

The following data, from a study on the effects of novel brain-penetrant ACSS2 inhibitors, illustrates the significant reduction in acetyl-CoA levels in breast cancer brain metastatic (MDA-MB-231BR) cells following treatment. Cells were treated with 100 µM of the indicated inhibitors for 48 hours, and acetyl-CoA levels were quantified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[2]

| Treatment Group | Inhibitor | Concentration | Cell Line | % Acetyl-CoA Reduction (vs. Control) | p-value | Citation |

| Control | DMSO | - | MDA-MB-231BR | 0% | - | [2] |

| Experimental | VY-3-135 | 100 µM | MDA-MB-231BR | ~55% | < 0.01 | [2] |

| Experimental | AD-5584 | 100 µM | MDA-MB-231BR | ~60% | < 0.01 | [2] |

| Experimental | AD-8007 | 100 µM | MDA-MB-231BR | ~50% | < 0.05 | [2] |

| Table 1: Representative data showing the reduction of cellular acetyl-CoA levels upon treatment with various ACSS2 inhibitors. Data is derived from Miller et al., 2023.[2] |

These results demonstrate that potent ACSS2 inhibitors effectively deplete cellular acetyl-CoA pools, validating the on-target effect of this class of compounds.[2] A similar magnitude of reduction would be anticipated following treatment with this compound.

Experimental Protocols

Representative Protocol: Quantification of Cellular Acetyl-CoA by LC-MS/MS

This protocol provides a robust method for quantifying short-chain acyl-CoAs, including acetyl-CoA, from cultured cells. It is a generalized procedure suitable for assessing the metabolic effects of inhibitors like this compound. The protocol emphasizes rapid processing and cold temperatures to minimize the degradation of unstable thioester metabolites.[10][11][12]

1. Cell Culture and Treatment: a. Plate cells (e.g., MDA-MB-231BR, MDA-MB-468) in 6-well plates and grow to desired confluency (typically 80-90%). b. Treat cells with this compound at various concentrations (e.g., 1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24-48 hours).

2. Metabolite Extraction: a. Aspirate the culture medium and immediately wash the cell monolayer three times with ice-cold 0.9% NaCl solution or phosphate-buffered saline (PBS). b. Immediately add 800 µL of ice-cold (-80°C) extraction solvent (e.g., 80:20 Methanol:Water) to each well.[10] c. Place the plates on dry ice and use a cell scraper to detach the cells into the extraction solvent. d. Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube. e. To ensure complete protein precipitation, incubate the tubes at -80°C for at least 1 hour.[10] f. Centrifuge the samples at >14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated protein. g. Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube on dry ice. h. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until analysis.

3. LC-MS/MS Analysis: a. Sample Reconstitution: Reconstitute the dried metabolite pellet in 50 µL of an appropriate solvent, such as 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water, and transfer to HPLC vials.[11] Using glass vials is recommended to reduce signal loss.[13] b. Chromatography: i. Column: Use a C18 reversed-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).[9] ii. Mobile Phase A: 5 mM ammonium acetate in water, pH 8.[9] iii. Mobile Phase B: Acetonitrile.[9] iv. Flow Rate: 0.2 mL/min. v. Gradient: Program a suitable gradient to separate acetyl-CoA from other metabolites. An example gradient is: 2-25% B over 3.5 min, then ramp to 100% B, hold, and re-equilibrate.[11] c. Mass Spectrometry: i. Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for targeted quantification. ii. The MRM transition for acetyl-CoA is typically m/z 810 -> 303. d. Quantification: i. Generate a standard curve using a serial dilution of a known concentration of an acetyl-CoA standard (e.g., from Sigma-Aldrich, MAK039).[10] ii. Normalize the quantified acetyl-CoA amount to the total protein content or cell number from a parallel plate to account for differences in cell density.

Experimental and Analytical Workflow

The process for evaluating the effect of an ACSS2 inhibitor on acetyl-CoA production involves several key stages, from initial cell culture to final data analysis. This workflow ensures reproducibility and accurate quantification of metabolic changes.

Conclusion and Implications

The inhibition of ACSS2 presents a compelling strategy for targeting cancers that are adapted to metabolic stress. Potent inhibitors like this compound disrupt the crucial pathway that converts acetate to acetyl-CoA, thereby limiting the building blocks necessary for lipid synthesis and epigenetic modulation.[1][5] As demonstrated by quantitative data from analogous compounds, this disruption leads to a significant and measurable decrease in cellular acetyl-CoA levels.[2]

For researchers, this compound is a precision tool to probe the downstream consequences of acetate utilization, including its roles in lipogenesis, autophagy, and gene expression. For drug development professionals, targeting ACSS2 offers a therapeutic window, as many cancer cells are highly dependent on this enzyme in the nutrient-poor tumor microenvironment, whereas normal tissues may be less reliant on this pathway.[7] The detailed protocols and workflows provided herein offer a clear framework for validating the on-target effects of this compound and other next-generation ACSS2 inhibitors, paving the way for further pre-clinical and clinical investigation.

References

- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

- 3. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Acetyl-CoA measurement with LC-MS [bio-protocol.org]

- 11. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Exploring the Impact of Acss2-IN-2 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and impact of Acss2-IN-2, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), on gene transcription. This document details the underlying signaling pathways, offers quantitative data on gene expression changes, and provides detailed experimental protocols for researchers investigating the role of ACSS2 in various biological processes.

Introduction: The Role of ACSS2 in Gene Regulation

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a crucial metabolic enzyme that catalyzes the conversion of acetate to acetyl-CoA. This function is not only vital for cellular metabolism, particularly in nutrient-poor conditions, but also plays a direct role in epigenetic regulation and gene expression.[1][2] Nuclear ACSS2 provides a localized source of acetyl-CoA, which is the essential acetyl group donor for histone acetyltransferases (HATs).[3] Histone acetylation is a key epigenetic modification that leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby promoting gene transcription.[2][4]

Given its critical role in linking cellular metabolism to gene regulation, ACSS2 has emerged as a promising therapeutic target in various diseases, including cancer and neurological disorders.[5] this compound is a potent and specific small molecule inhibitor of ACSS2, enabling the precise investigation of its function and the therapeutic potential of its inhibition.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of ACSS2. By blocking the conversion of acetate to acetyl-CoA, this compound reduces the nuclear pool of acetyl-CoA available for histone acetylation.[6] This leads to a decrease in global histone acetylation levels, particularly at the promoter and enhancer regions of ACSS2-dependent genes. The resulting condensed chromatin state restricts the binding of transcriptional machinery, leading to the downregulation of target gene expression.[6]

Quantitative Impact of ACSS2 Inhibition on Gene Transcription

The inhibition of ACSS2 by specific inhibitors leads to significant changes in the expression of a wide range of genes. The following tables summarize quantitative data from studies utilizing ACSS2 inhibitors or knockdown approaches, providing insights into the transcriptional consequences of targeting ACSS2.

Table 1: Inhibitory Activity of this compound

| Compound | Target | Assay | IC50 (nM) | Cell Line |

| This compound | ACSS2 | Cellular fatty acid incorporation | 3.8 | MDA-MB-468 |

This data indicates the high potency of this compound in a cellular context.

Table 2: Representative Genes Downregulated by ACSS2 Inhibition

| Gene | Function | Fold Change (ACSS2i vs. Control) | Cell Type | Reference |

| Neuronal Genes | Neuronal differentiation and function | Significant reduction | Differentiating CAD neurons | [6] |

| Immediate-Early Genes | Neuronal plasticity and memory | Significantly attenuated | Mouse Hippocampus | [6] |

| Autophagy-Related Genes | Autophagy and lysosomal biogenesis | Downregulated | Glioblastoma cells | [7] |

| Lipid Metabolism Genes | Fatty acid and lipid synthesis | Downregulated | Various cancer cell lines | [8] |

Note: The fold changes are reported as "significant reduction" or "downregulated" as the precise numerical values for this compound were not available in the searched literature. The data is derived from studies using a specific ACSS2 inhibitor (ACSS2i) or shRNA knockdown.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its impact on gene transcription.

Caption: this compound inhibits nuclear ACSS2, reducing histone acetylation and gene transcription.

Caption: Experimental workflow for analyzing the impact of this compound on gene expression.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments to investigate the effects of this compound.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., MDA-MB-468 breast cancer cells) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration (e.g., a range including the IC50 of 3.8 nM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).

RNA Isolation and Quantitative PCR (qPCR)

-

RNA Isolation: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

qPCR Program: Run the qPCR on a real-time PCR system with a standard program:

-

Initial denaturation (e.g., 95°C for 10 min)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 sec)

-

Annealing/Extension (e.g., 60°C for 1 min)

-

-

Melt curve analysis to verify product specificity.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for Histone Acetylation

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and histone deacetylase (HDAC) inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature a standardized amount of protein (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis. Due to the small size of histones, a higher percentage acrylamide gel (e.g., 15%) is recommended.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Conclusion